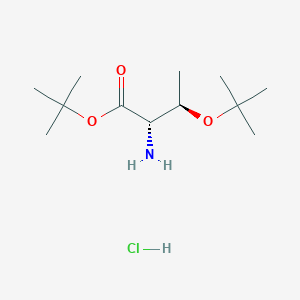

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride

CAS No.:

Cat. No.: VC16565241

Molecular Formula: C12H26ClNO3

Molecular Weight: 267.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H26ClNO3 |

|---|---|

| Molecular Weight | 267.79 g/mol |

| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |

| Standard InChI | InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m1./s1 |

| Standard InChI Key | OCOUBFTWQQJBIH-RJUBDTSPSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |

| Canonical SMILES | CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |

Introduction

Chemical Identity and Structural Features

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride (CAS: 49762-58-5) is a stereospecific amino acid derivative with dual tert-butyl protecting groups. Its molecular formula is C₁₂H₂₆ClNO₃, and it has a molecular weight of 267.79 g/mol . The compound’s structure includes:

-

A 2S,3R chiral configuration critical for its biological activity.

-

A tert-butyl ester group at the carboxyl terminus.

-

A tert-butyl ether group at the β-hydroxy position of the threonine side chain.

-

A hydrochloride counterion stabilizing the amino group.

Table 1: Key Chemical Descriptors

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate; hydrochloride | |

| SMILES | CC@HOC(C)(C)C.Cl | |

| InChIKey | OCOUBFTWQQJBIH-RJUBDTSPSA-N | |

| Synonymous Identifiers | H-Thr(tBu)-OtBu·HCl, SCHEMBL2405478 |

Synthesis and Industrial Preparation

The synthesis of this compound involves stereoselective protection of L-threonine derivatives. Two primary methodologies are documented:

Multi-Step Organic Synthesis

A six-step route starting from (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid involves:

This method avoids hazardous reagents like diazomethane, enhancing scalability .

Catalytic Industrial Synthesis

A patent-pending method employs ZSM-5-supported silicotungstic acid to catalyze the tert-butylation of L-threonine :

-

Reagents: tert-Butyl alcohol or tert-butyl methyl ether.

-

Conditions: Stepwise reaction under mild temperatures.

-

Outcomes: >80% yield, >99% purity, simplified purification .

Table 2: Synthesis Comparison

Applications in Peptide and Protein Chemistry

Collagen Cross-Link Synthesis

The compound serves as a precursor for pyridinoline (Pyd) and deoxypyridinoline (Dpd), collagen cross-links critical for bone stability . Elevated urinary levels of Pyd/Dpd correlate with osteoporosis, making this derivative valuable for diagnostic reagent synthesis .

Insulin Analog Production

The tert-butyl groups enhance solubility and prevent undesired side reactions during solid-phase peptide synthesis (SPPS). Notably, it is used in human insulin analog production to improve metabolic stability .

Physicochemical and Analytical Data

Stability and Solubility

-

Stability: The hydrochloride salt form enhances shelf-life by mitigating hygroscopicity .

-

Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to tert-butyl groups .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume